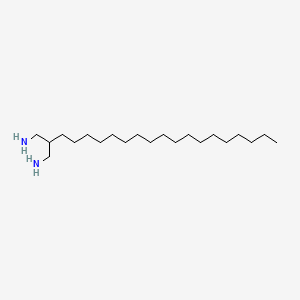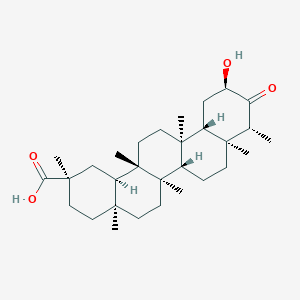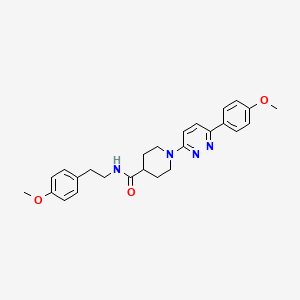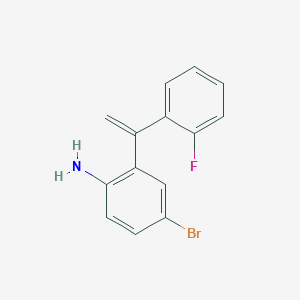
4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline is an organic compound that features a bromine atom, a fluorine atom, and a vinyl group attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromoaniline and 2-fluorobenzaldehyde.
Formation of the Intermediate: The intermediate 4-bromo-2-(2-fluorophenyl)ethanone is formed through a Friedel-Crafts acylation reaction.
Vinylation: The intermediate undergoes a Wittig reaction with a suitable phosphonium ylide to introduce the vinyl group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling: Palladium catalysts with boronic acids or alkenes under inert atmosphere.
Major Products
Substitution: Various substituted anilines.
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Coupling: Biaryl and styrene derivatives.
Applications De Recherche Scientifique
4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group and halogen atoms can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoaniline: A simpler analog without the vinyl and fluorophenyl groups.
2-Fluoroaniline: Lacks the bromine and vinyl groups.
4-Bromo-2-fluoroaniline: Similar but without the vinyl group.
Uniqueness
4-Bromo-2-(1-(2-fluorophenyl)vinyl)aniline is unique due to the presence of both bromine and fluorine atoms along with a vinyl group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate for various synthetic and research applications.
Propriétés
Formule moléculaire |
C14H11BrFN |
|---|---|
Poids moléculaire |
292.15 g/mol |
Nom IUPAC |
4-bromo-2-[1-(2-fluorophenyl)ethenyl]aniline |
InChI |
InChI=1S/C14H11BrFN/c1-9(11-4-2-3-5-13(11)16)12-8-10(15)6-7-14(12)17/h2-8H,1,17H2 |
Clé InChI |
HLGYMGGHTILYFP-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1F)C2=C(C=CC(=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)

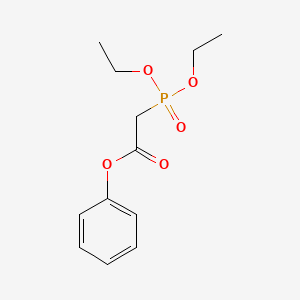
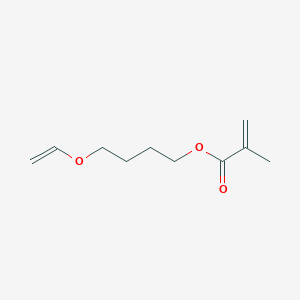
![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14128373.png)

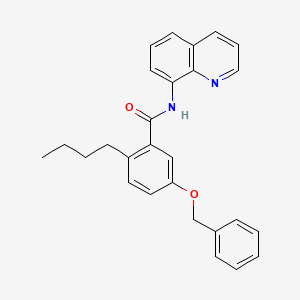

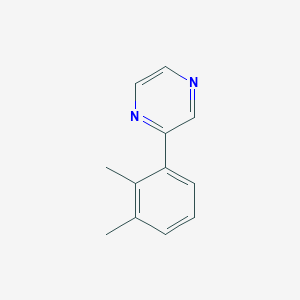
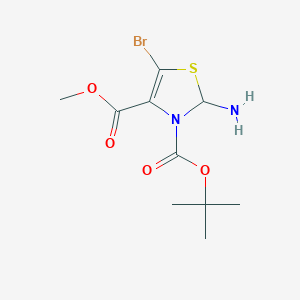
![2-[[4-(Trifluoromethoxy)phenyl]methyl]isoindole-1,3-dione](/img/structure/B14128401.png)
